molecular formula C12H16Cl2N2 B2384360 1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine CAS No. 380424-52-2

1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine

Cat. No.: B2384360
CAS No.: 380424-52-2
M. Wt: 259.17
InChI Key: PCGNHOFWOUARPN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine typically involves the reaction of 3,5-dichlorobenzyl chloride with piperidine under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Employed in the study of biological pathways and mechanisms due to its structural similarity to certain bioactive molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine ring, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[(3,5-dichlorophenyl)methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2/c13-10-5-9(6-11(14)7-10)8-16-3-1-12(15)2-4-16/h5-7,12H,1-4,8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGNHOFWOUARPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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